5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an oxazole ring, and various functional groups such as amino, chloro, and ethoxy groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often carried out under copper-catalyzed conditions (CuAAC) to ensure high yield and selectivity.
Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Functional Group Modifications: The amino, chloro, and ethoxy groups are introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chloro group, converting it to a corresponding amine or hydrocarbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may lead to the formation of a nitro derivative, while reduction of the chloro group may yield an amine derivative.
Scientific Research Applications
5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,2,3-triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Oxazole derivatives: Compounds containing the oxazole ring are structurally similar and may have comparable biological activities.
Chlorophenyl derivatives: These compounds contain the chlorophenyl group and may exhibit similar reactivity and biological properties.
Uniqueness
The uniqueness of 5-amino-N-(3-chlorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN6O3 |
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Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O3/c1-3-31-18-10-5-4-9-16(18)22-26-17(13(2)32-22)12-29-20(24)19(27-28-29)21(30)25-15-8-6-7-14(23)11-15/h4-11H,3,12,24H2,1-2H3,(H,25,30) |
InChI Key |
DITMINMIVXJZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC=C4)Cl)N |
Origin of Product |
United States |
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